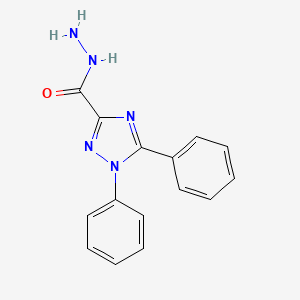
Ethyl 2-(thiophene-2-carboxamido)acetate
Descripción general
Descripción
Ethyl 2-(thiophene-2-carboxamido)acetate is a chemical compound with the molecular formula C9H11NO3S . It is used in the preparation of various compounds and has been the subject of numerous scientific studies .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-(thiophene-2-carboxamido)acetate, has been a topic of interest in recent scientific literature . Various strategies have been employed, including heterocyclization of different substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-(thiophene-2-carboxamido)acetate consists of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The molecular weight of this compound is 213.26 g/mol.Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 2-(thiophene-2-carboxamido)acetate, are involved in various chemical reactions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic acid derivatives .Physical And Chemical Properties Analysis
Ethyl 2-(thiophene-2-carboxamido)acetate is a compound with a molecular weight of 213.26 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
1. Medicinal Chemistry Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
2. Industrial Chemistry and Material Science Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
3. Antioxidant and Antibacterial Activity A study conducted on novel thiophene-2-carboxamide derivatives substituted with hydroxyl, methyl and amino groups at position-3 showed significant antioxidant and antibacterial activity . The amino thiophene-2-carboxamide exhibited significant inhibition activity 62.0% compared to ascorbic acid . The antibacterial activity against two pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two of pathogenic Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) revealed that one of the derivatives records the highest activity index compared to ampicillin .
4. Nonsteroidal Anti-inflammatory Drug Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
5. Dental Anesthetic Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
6. Synthesis of Other Chemical Compounds Thiophene derivatives are used in the synthesis of other chemical compounds. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
7. Organic Semiconductors Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
8. Corrosion Inhibitors Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They prevent the corrosion of metals and alloys.
9. Biological Compounds Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Direcciones Futuras
Thiophene derivatives, including Ethyl 2-(thiophene-2-carboxamido)acetate, continue to be a topic of interest in scientific research due to their potential biological activities and their role in the synthesis of advanced compounds . Future research may focus on exploring these properties further and developing new synthesis methods.
Propiedades
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQPNHJALVNVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364969 | |
| Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(thiophene-2-carboxamido)acetate | |
CAS RN |
39978-25-1 | |
| Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

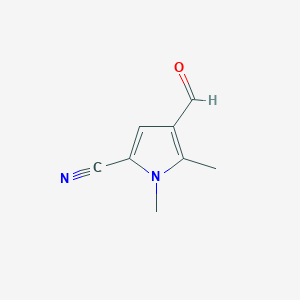
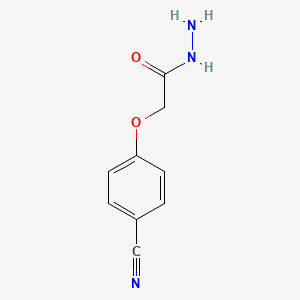
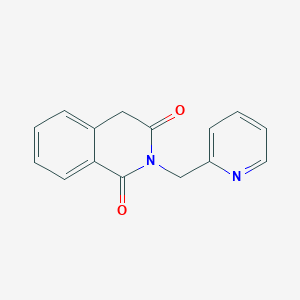
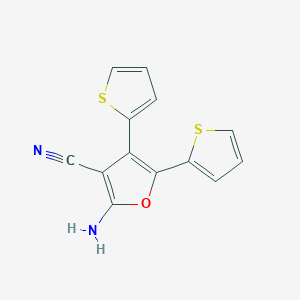
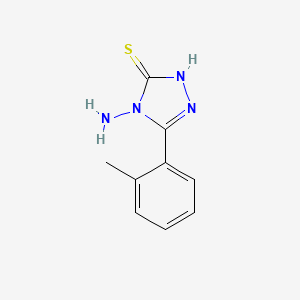
![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
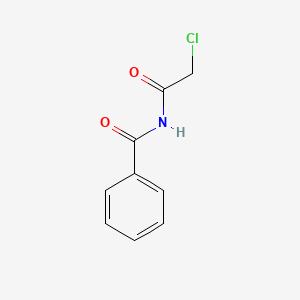

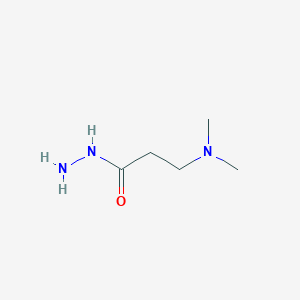

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)
